molecular formula C12H9NO2 B8644240 5-(2-Furyl)-1,3-dihydro-2H-indol-2-one

5-(2-Furyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B8644240
M. Wt: 199.20 g/mol
InChI Key: AWOFOOPKKDKSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of the Indol-2-one (B1256649) Core in Heterocyclic Chemistry

The indol-2-one, or oxindole (B195798), scaffold is a prominent heterocyclic structure consisting of a benzene (B151609) ring fused to a five-membered lactam ring. rsc.org This core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic molecules with a wide array of biological activities. nih.gov The versatility of the indol-2-one ring allows for substitutions at various positions, leading to a diverse range of compounds. nih.gov Derivatives of 1,3-dihydro-2H-indol-2-one are known to exhibit a broad spectrum of biodynamic activities, including antibacterial, antifungal, anti-HIV, and anticonvulsant properties. nih.govresearchgate.net The unique structural architecture and reactivity of the oxindole nucleus make it a privileged scaffold in the design of new therapeutic agents. nih.gov

Importance of Furan (B31954) Moieties in Chemical Scaffolds

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another crucial building block in the development of bioactive compounds. iosrjournals.org Furan derivatives are recognized for a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties. wisdomlib.org The furan nucleus is a component of numerous commercially available drugs and is valued for its ability to act as a scaffold in the synthesis of novel therapeutic agents. iosrjournals.org Its derivatives have been investigated for their potential in treating a variety of conditions, underscoring the therapeutic importance of this heterocyclic system. wisdomlib.org

Rationale for Investigating the 5-(2-Furyl)-1,3-dihydro-2H-indol-2-one Structure

The rationale for investigating the this compound structure stems from the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. The indol-2-one core at the 5-position provides a site for the introduction of various substituents, and the incorporation of a furan ring at this position is a strategic design choice. The combination of the indol-2-one and furan moieties could lead to compounds with unique pharmacological profiles, potentially exhibiting synergistic or additive effects. The investigation of such hybrid molecules is a common strategy in drug discovery to explore new chemical space and develop novel therapeutic agents.

Overview of Research Domains Pertaining to this compound

While specific research on this compound is not extensively documented in publicly available literature, the research domains for this compound can be inferred from the activities of its constituent moieties. The primary area of investigation would likely be medicinal chemistry, with a focus on oncology, infectious diseases, and inflammatory conditions. For instance, spirooxindoles containing an aryl-furan moiety have been assessed for their anticancer activity against breast and liver cancer cell lines. nih.gov Furthermore, the synthesis of derivatives could be explored for applications in materials science, leveraging the aromatic and heterocyclic nature of the compound.

Detailed Research Findings

Specific experimental data for this compound is limited. However, to provide an insight into the characterization of similar structures, the following data is presented for a related compound, (Z)-5-Fluoro-3-(furan-2-ylmethylene)indolin-2-one.

Interactive Data Table for (Z)-5-Fluoro-3-(furan-2-ylmethylene)indolin-2-one nih.gov

PropertyValue
Appearance Orange-yellow crystal
Melting Point 237.9–238.8°C
¹H NMR (500 MHz, CDCl₃) δ 7.76 (s, 1H), 7.41 (s, 1H), 7.24–7.16 (m, 2H), 6.88 (td, J = 8.8, 2.5 Hz, 1H), 6.82 (dd, J = 8.5, 4.2 Hz, 2H), and 6.42 (dt, J = 4.0, 2.1 Hz, 1H)
HRMS (ESI) Calculated for C₁₃H₈FNO₂ [M-H]⁻: m/z = 228.21, found 227.95

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

5-(furan-2-yl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C12H9NO2/c14-12-7-9-6-8(3-4-10(9)13-12)11-2-1-5-15-11/h1-6H,7H2,(H,13,14)

InChI Key

AWOFOOPKKDKSFM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CC=CO3)NC1=O

Origin of Product

United States

Synthetic Methodologies for 5 2 Furyl 1,3 Dihydro 2h Indol 2 One

Retrosynthetic Analysis of the 5-(2-Furyl)-1,3-dihydro-2H-indol-2-one Scaffold

A logical retrosynthetic analysis of this compound primarily involves the disconnection of the C-C bond between the oxindole (B195798) C5 position and the furan (B31954) ring. This leads to a 5-halo- or 5-triflyloxy-substituted oxindole and a suitable furan-based organometallic reagent. This disconnection is the foundation for modern cross-coupling strategies.

Alternatively, a more classical approach would involve disconnections within the oxindole ring itself. This could entail breaking the N1-C2 and C3-C3a bonds, suggesting a synthesis starting from a suitably substituted aniline (B41778) derivative that already contains the furan moiety. Another possibility is the disconnection of the C4-C5 bond of the benzene (B151609) ring portion of the oxindole, which would imply a strategy where the furan ring is introduced at an earlier stage to a precursor that is later cyclized to form the bicyclic oxindole system.

Classical Multi-Step Synthetic Approaches

Traditional synthetic routes to this compound generally involve the sequential construction of the oxindole core followed by the introduction of the furan ring, or the use of a furan-substituted precursor in the ring-forming reactions.

Strategies Involving Indole (B1671886) Ring Formation

One classical approach begins with the synthesis of a 4-amino-3-(2-furyl)phenylacetic acid derivative. This precursor, containing the furan ring attached to the aniline backbone, can then undergo an intramolecular cyclization to form the desired 5-(2-furyl)oxindole. The Gassman indole synthesis, for instance, could be adapted for this purpose, involving the reaction of an appropriately substituted aniline with a thioether and subsequent ring closure. The challenge in this approach lies in the synthesis of the substituted aniline precursor.

Strategies Involving Furan Ring Introduction at C5

Another classical strategy involves the functionalization of a pre-formed 5-aminooxindole. The amino group can be converted to a diazonium salt, which can then participate in a Meerwein arylation with furan. However, this reaction often suffers from low yields and the formation of side products. Alternatively, a Sandmeyer-type reaction could be envisioned, where the diazonium salt is converted to a halide, which is then used in a subsequent coupling reaction.

Precursor Derivatization and Cyclization Pathways

The synthesis can also commence from a furan-containing starting material. For example, a Friedel-Crafts acylation of furan with a suitable acyl chloride, followed by several functional group transformations, could lead to a precursor amenable to cyclization into the oxindole ring. This multi-step process would require careful planning to ensure compatibility of the reagents with the sensitive furan ring.

Modern Catalytic Synthetic Strategies

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, including 5-aryloxindoles. These methods offer a more direct and efficient route to this compound from readily available starting materials.

Palladium-Catalyzed Cross-Coupling Reactions at C5 of the Indole Ring

The most prevalent modern approach involves the palladium-catalyzed cross-coupling of a 5-halooxindole (e.g., 5-bromo- or 5-iodooxindole) with a furan-based organometallic reagent. The choice of the specific cross-coupling reaction depends on the nature of the organometallic partner.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for C-C bond formation. In this context, the synthesis of this compound would involve the coupling of a 5-halooxindole with 2-furylboronic acid or its corresponding pinacol (B44631) ester. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base to activate the boronic acid.

Catalyst SystemBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O85
PdCl₂(dppf)Cs₂CO₃Dioxane92
Pd(OAc)₂ / SPhosK₃PO₄THF/H₂O95

Stille Coupling: The Stille reaction utilizes an organotin reagent, in this case, 2-(tributylstannyl)furan, as the coupling partner for the 5-halooxindole. This method is known for its tolerance to a wide range of functional groups.

CatalystLigandSolventYield (%)
Pd(PPh₃)₄-Toluene88
Pd₂ (dba)₃P(o-tol)₃THF90
PdCl₂(AsPh₃)₂-DMF82

Negishi Coupling: The Negishi coupling employs an organozinc reagent, such as 2-furylzinc chloride, which is typically prepared in situ from the corresponding Grignard or organolithium reagent. This reaction is often highly efficient and can proceed under mild conditions.

CatalystLigandSolventYield (%)
Pd(dppf)Cl₂-THF93
Pd(OAc)₂SPhosDioxane96
NiCl₂(dppp)-THF80

C-H Functionalization Methodologies

The synthesis of 5-aryl oxindoles, including the target compound this compound, can be streamlined through C-H functionalization. This approach, particularly direct arylation, offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions like the Suzuki or Stille couplings, as it circumvents the need for pre-functionalized starting materials. nih.govnih.gov

Palladium-catalyzed direct arylation is a prominent method for forming C-C bonds between aromatic rings. nih.gov In the context of synthesizing the target molecule, this would involve the direct coupling of the C5-H bond of the oxindole core with a suitable furan derivative. The reaction typically proceeds via a catalytic cycle involving a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), a ligand, and a base. nih.govrsc.org

The regioselective functionalization of the oxindole's benzene ring presents a significant challenge, as C-H bonds at positions C4, C5, C6, and C7 have similar reactivity. chim.itrsc.org However, strategic selection of directing groups on the oxindole nitrogen or the use of specific ligands can steer the arylation to the desired C5 position. nih.gov For instance, the arylation of indoles, a closely related heterocycle, has been achieved with high regioselectivity through the careful choice of phosphine ligands and pyridine-type ligands. nih.govnih.gov A plausible pathway for the C5-furylation of an N-protected oxindole would involve the reaction with 2-halofuran or furan itself under palladium catalysis. The catalyst system, often comprising Pd(OAc)₂ with a bulky phosphine ligand like tricyclohexylphosphine (B42057) (PCy₃), facilitates the C-H bond activation at the C5 position, leading to the formation of the desired 5-heteroaryl oxindole. berkeley.eduorganic-chemistry.org

Metal-Free Catalysis in Indole-2-one Synthesis

Growing interest in sustainable chemistry has spurred the development of metal-free catalytic systems for the synthesis of complex organic molecules, including oxindoles. These methods avoid the cost, toxicity, and potential for product contamination associated with transition metals. kyoto-u.ac.jprsc.org

A significant advancement in this area is the use of hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), to mediate oxidative C-C and C-N bond formations. mdpi.comrsc.orgresearchgate.netorganic-chemistry.org PIDA can facilitate intramolecular cyclizations to form the oxindole ring or promote intermolecular couplings. mdpi.com For the synthesis of 5-aryl oxindoles, a hypothetical metal-free approach could involve a PIDA-mediated oxidative coupling between an appropriately substituted aniline derivative and furan. The reaction mechanism would likely involve the in-situ generation of a highly reactive iodonium (B1229267) species that facilitates the C-C bond formation. rsc.org While direct C5-arylation of oxindoles using this method is not extensively documented, the versatility of hypervalent iodine reagents in promoting a wide range of oxidative couplings makes this a promising avenue for exploration. mdpi.commdpi.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant scaffolds like oxindoles to minimize environmental impact. ajgreenchem.com This involves the use of safer solvents, energy-efficient reaction conditions, and renewable resources.

Solvent-Free Reactions

Conducting reactions without a solvent minimizes waste and simplifies product purification. Solvent-free conditions can often be achieved through mechanochemistry or by using one of the reactants as the reaction medium. For instance, the synthesis of 3-alkenyl oxindole derivatives has been successfully performed under solvent-free, microwave-assisted conditions using amino-functionalized silica (B1680970) (derived from rice husk waste) as a solid support and reusable reaction medium. ajgreenchem.com This Knoevenagel condensation between oxindole and various aldehydes proceeds to completion in minutes with high yields. ajgreenchem.com Although this example pertains to C3-functionalization, the principle is applicable to other steps in the synthesis of 5-substituted oxindoles, potentially including the final C-C bond-forming step under mechanochemical conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes and often improving yields. mdpi.com This technology is particularly effective for transition metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling. durham.ac.uk The synthesis of this compound is highly amenable to this approach, starting from 5-bromooxindole (B1268455) and 2-furylboronic acid.

Research on analogous systems has demonstrated the efficiency of microwave-assisted Suzuki couplings. For example, the coupling of aryl halides with aryl boronic acids can be achieved in minutes with high yields using a palladium catalyst in aqueous ethanol. nih.gov The use of water as a co-solvent aligns with green chemistry principles, as it is non-toxic and environmentally benign. nih.gov

Below is a table summarizing typical conditions for microwave-assisted Suzuki reactions applicable to the synthesis of 5-aryl heterocycles.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd EnCat™ (5)K₂CO₃Toluene/H₂O/EtOH10010>98 durham.ac.uk
4'-BromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O120296 nih.gov
5-Bromo-2,3,3-trimethyl-3H-indolePhenylboronic acidPd(OAc)₂ (5)K₂CO₃EtOH/H₂O1001079 mdpi.com
Methyl 5-bromobenzofuran-2-carboxylatePhenylboronic acid2-quinolinealdoxime-Pd(II) (0.1)Cs₂CO₃Toluene1502397 researchgate.net

Mechanochemical Approaches

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to initiate chemical reactions, often in the absence of solvents. This technique is a cornerstone of green synthesis. The application of mechanochemistry to oxindole synthesis has been demonstrated in the solvent- and catalyst-free domino synthesis of fused pyran-spirooxindoles by simple hand-grinding of reactants. rsc.org Similarly, high-speed ball milling has been employed to investigate the aldol (B89426) reaction of isatin, a key precursor for many oxindole derivatives. rsc.org These examples highlight the potential of mechanochemical methods to provide an environmentally benign route for various transformations in the synthesis of complex oxindoles, potentially including the C5-arylation step.

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound via a Suzuki-Miyaura coupling, several parameters can be systematically varied, including the choice of catalyst, ligand, base, solvent, and temperature. rsc.org

Catalyst and Ligand: The palladium source and its associated ligand are critical. While Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common catalysts, studies have shown that specialized ligands like XPhos and SPhos, or the use of pre-catalysts, can significantly improve yields, especially for challenging substrates like nitrogen-rich heterocycles. nih.govnih.gov For the α-arylation of oxindoles, catalysts composed of Pd(OAc)₂ with PCy₃ or N-heterocyclic carbene ligands have been shown to provide fast reaction rates. organic-chemistry.org

Base and Solvent: The choice of base and solvent system is interdependent and crucial for reaction efficiency. Inorganic bases like K₂CO₃, K₃PO₄, and KOH are commonly used in Suzuki couplings. nih.govnih.gov The solvent system not only dissolves the reactants but also influences the reaction rate and selectivity. Aqueous solvent systems like ethanol/water are often preferred for their green credentials and effectiveness in microwave-assisted reactions. nih.gov

The following table illustrates the effect of varying reaction parameters on the yield of analogous cross-coupling reactions.

Parameter VariedConditionsResultReference
Base 4'-Bromoacetophenone + Phenylboronic acid, Pd-catalyst, EtOH/H₂O, 120°C, 2 minKOH (96% yield) > K₃PO₄ (93%) > K₂CO₃ (91%) nih.gov
Catalyst Loading o-azidoarylboronate + vinyl triflate, PdCl₂(PPh₃)₂, NaHCO₃, 80°C5 mol% (99% yield) vs 1 mol% (99% yield) - loading could be reduced nih.gov
Temperature o-azidoarylboronate + vinyl triflate, PdCl₂(PPh₃)₂, NaHCO₃, 1 mol% catalyst80°C (99% yield) vs 70°C (87% yield) nih.gov
Ligand Coupling of chloroindazoles, Pd₂(dba)₃, K₃PO₄, 100°CXPhos (75% yield) > SPhos (68%) > No Ligand (0%) nih.gov

By systematically optimizing these variables, a high-yielding, cost-effective, and environmentally conscious synthesis for this compound can be developed.

Structural Elucidation and Characterization of 5 2 Furyl 1,3 Dihydro 2h Indol 2 One

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the structure of organic molecules. By probing the interactions of molecules with electromagnetic radiation, each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-(2-Furyl)-1,3-dihydro-2H-indol-2-one would provide information on the number of different types of protons and their neighboring environments. Key expected signals include a singlet for the N-H proton of the lactam ring, a singlet for the CH₂ group at the 3-position, and distinct signals for the aromatic protons on both the indole (B1671886) and furan (B31954) rings. The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the 5-position substitution.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. Distinct signals would be expected for the carbonyl carbon of the lactam, the methylene (B1212753) carbon, and the various sp²-hybridized carbons of the aromatic and heteroaromatic rings. The chemical shifts would be indicative of the electronic environment of each carbon atom.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton coupling networks, helping to assign the protons on the furan and indole rings. HSQC would correlate each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, definitively establishing the connection between the furan and indole moieties at the C5 position of the oxindole (B195798).

Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity Carbon (¹³C) Expected Chemical Shift (δ, ppm)
N-H8.0 - 10.0singletC=O175 - 180
Indole H-47.0 - 7.5doubletIndole C-7a140 - 145
Indole H-67.0 - 7.5doubletFuran C-2140 - 145
Indole H-76.8 - 7.2doubletIndole C-5130 - 135
Furan H-5'7.4 - 7.8doubletIndole C-3a125 - 130
Furan H-3'6.4 - 6.8doubletIndole C-6120 - 125
Furan H-4'6.2 - 6.6ddFuran C-5'110 - 115
CH₂ (pos. 3)~3.5singletFuran C-4'105 - 110
Furan C-3'105 - 110
Indole C-4108 - 112
Indole C-7108 - 112
CH₂ (pos. 3)35 - 40

Note: Expected chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which causes molecular vibrations. For this compound, the key characteristic absorption bands would confirm the presence of the lactam and aromatic rings.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (Lactam)Stretching3200 - 3400 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic, CH₂)Stretching2850 - 2960
C=O (Lactam)Stretching1680 - 1720 (strong)
C=C (Aromatic)Stretching1450 - 1600
C-NStretching1200 - 1350
C-O (Furan)Stretching1000 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₂H₉NO₂), the molecular ion peak (M⁺) in a high-resolution mass spectrum (HRMS) would confirm the elemental composition. The fragmentation pattern, resulting from the cleavage of the molecule under electron impact, would show characteristic losses, such as the loss of CO from the lactam ring, and fragments corresponding to the furan and oxindole moieties, further corroborating the proposed structure.

Ion m/z (Mass-to-Charge Ratio) Possible Identity
[M]⁺211.06Molecular Ion
[M-CO]⁺183.07Loss of carbon monoxide
[M-C₄H₃O]⁺144.05Loss of furyl radical
[C₈H₆NO]⁺132.04Oxindole fragment
[C₄H₃O]⁺67.02Furyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of the conjugated π-electron system formed by the fusion of the oxindole and furan rings. These electronic transitions, typically π → π* and n → π*, provide evidence for the extent of conjugation in the molecule.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural proof. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsion angles. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, which dictate the crystal packing.

Vibrational Spectroscopy and Raman Scattering for Molecular Dynamics

Raman spectroscopy, a form of vibrational spectroscopy, is complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar C=C bonds in the aromatic rings and other symmetric vibrations that might be weak or absent in the IR spectrum. Together, IR and Raman spectra provide a more complete picture of the molecular vibrational modes.

Computational and Theoretical Studies of 5 2 Furyl 1,3 Dihydro 2h Indol 2 One

Quantum Chemical Calculations: Decoding Electronic Behavior

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic electronic properties of 5-(2-Furyl)-1,3-dihydro-2H-indol-2-one, offering a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of molecular systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d), are utilized to determine its optimized geometry and electronic properties. These calculations provide crucial data on the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are instrumental in predicting the molecule's reactivity.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and more reactive. For instance, studies on structurally similar compounds, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have shown that DFT can effectively predict these parameters, revealing a significant energy gap that indicates high electronic stability and low reactivity under normal conditions. inpressco.comgaussian.comnih.gov This information is vital for understanding how this compound might behave in various chemical environments and interact with biological targets.

Table 1: Predicted Electronic Properties from DFT Calculations

Property Predicted Value Significance
HOMO Energy Electron-donating ability
LUMO Energy Electron-accepting ability
HOMO-LUMO Gap Chemical reactivity and stability
Dipole Moment Polarity and intermolecular interactions

Note: Specific values are dependent on the chosen functional and basis set and require dedicated computational studies for this exact molecule.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods, such as Hartree-Fock (HF) theory, provide a fundamental, first-principles approach to studying molecular orbitals without the use of empirical parameters. gatech.edudocsity.comgatech.eduyoutube.com These calculations, while often more computationally intensive than DFT, offer a detailed picture of the electronic wavefunction and orbital energies. For this compound, ab initio calculations can be used to visualize the shapes and energies of molecular orbitals, providing insights into bonding, anti-bonding, and non-bonding interactions within the molecule. The analysis of these orbitals is crucial for understanding electronic transitions, which are responsible for the molecule's absorption and emission of light, and for predicting its behavior in photochemical reactions.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static, and understanding its conformational flexibility is key to comprehending its biological activity. Conformational analysis of this compound involves exploring the potential energy surface (PES) to identify stable conformations (energy minima) and the energy barriers between them (transition states). gaussian.comuni-muenchen.deq-chem.comreadthedocs.ioepfl.ch

By systematically rotating the single bonds, particularly the bond connecting the furan (B31954) and indol-2-one (B1256649) rings, a potential energy scan can be performed. gaussian.comuni-muenchen.deq-chem.comepfl.ch This computational experiment maps out the energy landscape, revealing the most energetically favorable orientations of the two ring systems relative to each other. The results of such an analysis are critical for understanding how the molecule might adapt its shape to fit into the binding pocket of a biological target.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis identifies stable states, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. gromacs.orgmpg.demdtutorials.comyoutube.comsemanticscholar.org By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational, rotational, and translational movements of this compound, often in a simulated solvent environment to mimic physiological conditions.

Using software packages like GROMACS, researchers can perform simulations to study the flexibility of the molecule, the stability of its different conformations, and its interactions with surrounding water molecules. gromacs.orgmpg.demdtutorials.comyoutube.comsemanticscholar.org Analysis of the simulation trajectory can reveal important dynamic properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Molecular Modeling and Docking Studies (Mechanistic/Target Interaction Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity. The indol-2-one scaffold is a common feature in many kinase inhibitors, making protein kinases a likely class of targets for this compound. nih.govnih.govmdpi.comcancertreatmentjournal.com

In a typical docking study, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the active site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a mechanistic hypothesis for the compound's biological effect.

Table 3: Potential Protein Targets and Docking Results

Protein Target (PDB ID) Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Platelet-Derived Growth Factor Receptor (PDGFR)

Note: The specific binding affinities and interacting residues are hypothetical and would need to be determined through specific docking calculations.

Structure-Activity Relationship (SAR) Studies via Computational Approaches for Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govsrce.hrsemanticscholar.orgglobalresearchonline.netnih.govnih.govresearchgate.netresearchgate.netjchemlett.com For analogs of this compound, computational QSAR methods can be used to build predictive models that guide the design of new, more potent compounds.

In a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a set of aligned molecules with known activities is used to generate statistical models. nih.govsrce.hrsemanticscholar.orgglobalresearchonline.netnih.gov These models relate the biological activity to the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of the molecules. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA map might indicate that a bulky substituent at a particular position on the furan ring is favorable for activity, while a CoMSIA map could suggest that a hydrogen bond donor is required at another position. This information provides invaluable guidance for the synthesis of new analogs with improved therapeutic potential.

Table 4: Compound Names Mentioned

Compound Name
This compound
3-(2-furyl)-1H-pyrazole-5-carboxylic acid
B3LYP

Chemical Reactivity and Derivatization of 5 2 Furyl 1,3 Dihydro 2h Indol 2 One

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using various halogenating agents, often in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. wikipedia.org

Nitration: Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This reaction introduces a nitro group onto the aromatic ring.

Sulfonation: Treatment with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) leads to the introduction of a sulfonic acid group (-SO₃H). masterorganicchemistry.com This reaction is notably reversible. mnstate.edu

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation allow for the formation of new carbon-carbon bonds. These reactions involve treating the substrate with an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.org

The precise position of substitution depends on the specific reaction conditions and the nature of the electrophile.

Reactions Involving the Indol-2-one (B1256649) Carbonyl Group

While the lactam carbonyl is less reactive than a ketone, its presence activates the adjacent C3 methylene (B1212753) position for various transformations. The protons on the C3 carbon are acidic and can be removed by a base to form an enolate, which is a key reactive intermediate.

One of the most significant reactions involving this position is the Knoevenagel condensation. In this reaction, the C3-enolate of 5-(2-furyl)-1,3-dihydro-2H-indol-2-one reacts with aldehydes or ketones to form a C3-alkylidene derivative. This reaction is fundamental for creating 3,3-disubstituted oxindoles, which are prevalent scaffolds in many biologically active molecules.

ReagentProduct TypeCatalyst/Conditions
Aromatic Aldehydes3-Arylmethylene-oxindolesBase (e.g., piperidine, pyrrolidine)
Aliphatic Ketones3-Alkylidene-oxindolesBase (e.g., piperidine, pyrrolidine)
Isatins3,3'-BisoxindolesAcid or Base catalysis

Additionally, the C3 position can be functionalized through direct alkylation. Treatment with a base followed by an alkyl halide can introduce an alkyl group at this position. Nickel-catalyzed systems have been developed for the alkylation of oxindoles with secondary alcohols, providing a diverse range of C3-substituted products. acs.org

Transformations of the Furan (B31954) Moiety

The furan ring is an electron-rich diene and exhibits reactivity distinct from the oxindole (B195798) core. Its transformations can be broadly categorized into cycloadditions, ring-opening reactions, and electrophilic substitutions.

Diels-Alder Reactions: Furan can act as the diene component in [4+2] cycloaddition reactions with suitable dienophiles, particularly those bearing electron-withdrawing groups. researchgate.netaskiitians.com The aromaticity of furan makes it less reactive than non-aromatic dienes, but the reaction can be facilitated by substituents or specific reaction conditions. rsc.org The presence of the bulky oxindole substituent at the 2-position of the furan may influence the stereoselectivity and regioselectivity of the cycloaddition.

Oxidative Ring-Opening: The furan ring is susceptible to oxidative cleavage, which can be a powerful tool for synthesis. Controlled oxidation can transform the furan ring into valuable 1,4-dicarbonyl compounds. ssrn.com Various reagents can achieve this transformation, including N-Bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂), or systems like Mn(III)/Co(II) catalysts under an oxygen atmosphere. rsc.orgacs.org This reaction effectively unmasks a latent dicarbonyl functionality, providing a linear chain that can be used for further synthetic elaborations. google.com

Electrophilic Substitution: As an electron-rich aromatic system, the furan ring can undergo electrophilic substitution. chemicalbook.com The reaction preferentially occurs at the C5 position (the α-position remote from the oxindole ring), which is the most nucleophilic site. quora.compearson.com Standard electrophilic substitution reactions like nitration, halogenation, and acylation can be performed under milder conditions than those required for benzene (B151609). youtube.com

Heterocyclic Annulation Strategies Involving this compound

Annulation, or ring-forming, reactions are strategies to build new heterocyclic or carbocyclic rings onto the existing this compound framework, leading to more complex polycyclic structures. airo.co.in These strategies often leverage the reactive sites of the molecule, such as the C3-methylene group, the N-H group, or functional groups installed on the aromatic ring.

For instance, a [3+2] annulation can be performed using spiro-aziridine oxindoles, which can be synthesized from the parent oxindole. acs.orgacs.org Reaction with appropriate reagents can lead to the formation of a new five-membered ring fused at the C3 position. Similarly, intramolecular cyclization reactions can be designed. If a suitable functional group is introduced at the C4 or C6 position of the oxindole ring via electrophilic substitution, it can be made to react with the C3-position to form a new fused ring. Such intramolecular SEAr-based cyclizations are a known strategy for constructing indole-fused systems. beilstein-journals.org Palladium-catalyzed intramolecular reactions are also a common method for creating fused heterocyclic systems. rsc.org

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the lactam in the oxindole ring is nucleophilic and can be readily functionalized. The N-H proton is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), to generate the corresponding anion.

N-Alkylation: The resulting nitrogen anion can react with various electrophiles, most commonly alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), in a nucleophilic substitution reaction to yield N-alkylated products. mdpi.com Copper-catalyzed methods have also been developed for the N-alkylation of indoles using N-tosylhydrazones as the alkyl source. rsc.org

N-Acylation: Similarly, reaction with acylating agents like acyl chlorides or anhydrides provides N-acylated derivatives. beilstein-journals.org Thioesters have been reported as stable and effective acyl sources for the chemoselective N-acylation of indoles. beilstein-journals.org These reactions are valuable for introducing a variety of functional groups and for protecting the nitrogen atom during subsequent chemical transformations.

Reaction TypeReagent ExampleBase ExampleProduct
N-AlkylationMethyl Iodide (CH₃I)Sodium Hydride (NaH)1-Methyl-5-(2-furyl)oxindole
N-AlkylationBenzyl Bromide (BnBr)Potassium Carbonate (K₂CO₃)1-Benzyl-5-(2-furyl)oxindole
N-AcylationAcetyl Chloride (CH₃COCl)Triethylamine (Et₃N)1-Acetyl-5-(2-furyl)oxindole
N-AcylationAcetic Anhydride ((CH₃CO)₂O)Pyridine1-Acetyl-5-(2-furyl)oxindole

Stereoselective Transformations of the Compound

The C3 position of the oxindole ring is a prochiral center. If a substituent is introduced at this position, a stereocenter is created. The development of stereoselective methods to control the configuration of this center is a major focus in organic synthesis due to the prevalence of chiral C3-substituted oxindoles in pharmaceuticals and natural products. rsc.org

Asymmetric Alkylation: Enantioselective alkylation of the C3 position can be achieved by generating the oxindole enolate in the presence of a chiral catalyst. nih.gov Phase-transfer catalysis using chiral catalysts has been shown to be effective for the SN2 alkylation of oxindole derivatives, allowing for the creation of quaternary carbon stereocenters. nih.gov

Asymmetric Aldol (B89426) and Michael Reactions: The C3-enolate can participate in asymmetric aldol reactions with aldehydes or Michael additions to α,β-unsaturated compounds. These reactions are often catalyzed by chiral organocatalysts (such as proline derivatives) or chiral metal complexes. nih.gov For example, the aldol reaction of isatins (a related class of compounds) with ketones can be catalyzed by chiral β-amino acid derivatives to produce chiral 3-hydroxyoxindoles with high enantioselectivity. rsc.org

Asymmetric Cycloadditions: The C3-exocyclic double bond of 3-alkylidene-oxindoles, formed via Knoevenagel condensation, can participate in a variety of asymmetric cycloaddition reactions. For example, diastereo- and enantioselective [3+3] cycloadditions of spirocyclopropyl oxindoles with nitrones can be catalyzed by chiral nickel-bisoxazoline complexes. nih.gov These reactions provide access to complex spirocyclic oxindole frameworks with excellent stereocontrol. nih.govrsc.org

The table below summarizes representative approaches to stereoselective functionalization at the C3 position of oxindoles, which are applicable to the 5-(2-furyl) derivative.

Reaction TypeElectrophile/ReactantCatalyst TypeStereochemical Outcome
Asymmetric PropargylationPropargylic EstersChiral Copper-Pybox complexesHigh Enantioselectivity
Asymmetric [3+3] CycloadditionNitronesChiral Nickel-Bisoxazoline complexesHigh Diastereo- and Enantioselectivity
Asymmetric Aldol ReactionAldehydes/KetonesChiral Proline DerivativesHigh Enantioselectivity
Asymmetric Michael Additionα,β-Unsaturated EstersChiral OrganocatalystsHigh Enantioselectivity

These stereoselective methods are crucial for accessing optically active derivatives of this compound for applications in medicinal chemistry and materials science. researchgate.netaarf.asia

Biological Investigations and Mechanistic Insights of 5 2 Furyl 1,3 Dihydro 2h Indol 2 One Excluding Clinical/safety/dosage

In Vitro Biological Screening Methodologies

The in vitro biological screening of 5-substituted-1,3-dihydro-2H-indol-2-one derivatives, also known as oxindoles, employs a variety of sophisticated techniques to elucidate their potential therapeutic activities and mechanisms of action. These methods are instrumental in the early stages of drug discovery, providing critical data on the interaction of these compounds with specific biological targets.

Cell-Free Enzymatic Assays

Cell-free enzymatic assays are a cornerstone in the primary screening of compound libraries to identify potential inhibitors or activators of specific enzymes. For the oxindole (B195798) scaffold, these assays have been pivotal in identifying compounds with potential anticancer and anti-inflammatory properties.

One key area of investigation for oxindole derivatives is their activity as kinase inhibitors. For instance, various substituted oxindoles have been evaluated for their inhibitory effects on AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. In a typical assay, the activity of recombinant AMPKα1 and AMPKα2 is measured in the presence of varying concentrations of the test compounds. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, certain 5-substituted oxindole derivatives have demonstrated potent and selective inhibition of AMPK isoforms. nih.gov

Another significant target for this class of compounds is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression, particularly in the tumor microenvironment. The inhibitory activity of oxindole derivatives against purified human IDO1 and tryptophan 2,3-dioxygenase (TDO) enzymes is determined using spectrophotometric methods. These assays measure the enzymatic conversion of L-Tryptophan to N-formylkynurenine, and the IC₅₀ values are calculated to assess the potency and selectivity of the compounds. nih.gov

Furthermore, indole-2-one derivatives have been designed and synthesized as potent inhibitors of Bromodomain protein 4 (BRD4), a key regulator of oncogene transcription. In vitro enzymatic assays are used to determine the IC₅₀ values of these compounds against the first (BD1) and second (BD2) bromodomains of BRD4. nih.gov

Table 1: Examples of Enzymatic Inhibition by 5-Substituted-1,3-dihydro-2H-indol-2-one Derivatives

Compound ClassEnzyme TargetReported Activity (IC₅₀)
5-Substituted OxindolesAMPKα1173 ± 15 nM
5-Substituted OxindolesAMPKα220.5 ± 2.7 nM
Oxindole DerivativesIDO1Low-micromolar range
Indole-2-one DerivativesBRD4 (BD1)19 nM
Indole-2-one DerivativesBRD4 (BD2)28 nM

Receptor Binding Studies

Receptor binding assays are essential for determining the affinity and selectivity of compounds for specific receptors. Derivatives of 1,3-dihydro-2H-indol-2-one have been extensively studied for their interaction with various receptors, particularly G-protein coupled receptors (GPCRs) like the serotonin (B10506) receptors.

A significant body of research has focused on the development of (phenylpiperazinyl-butyl)oxindoles as selective 5-HT₇ receptor antagonists. acs.orgnih.gov In these studies, radioligand binding assays are performed using cell membranes from CHO cells expressing the human 5-HT₇ receptor. The affinity of the test compounds is determined by their ability to displace a specific radioligand, and the results are expressed as the inhibition constant (Kᵢ). These studies have identified oxindole derivatives with high affinity and selectivity for the 5-HT₇ receptor over other serotonin receptor subtypes, such as 5-HT₁ₐ. acs.orgnih.govacs.org

The structure-activity relationship (SAR) studies derived from these binding assays have provided valuable insights, indicating that modifications at the 5-position of the oxindole ring can significantly influence the binding affinity and selectivity. nih.gov

Table 2: Receptor Binding Affinity of Representative Oxindole Derivatives

CompoundReceptor TargetBinding Affinity (Kᵢ)
3-{4-[4-(4-chlorophenyl)-piperazin-1-yl]-butyl}-3-ethyl-6-fluoro-1,3-dihydro-2H-indol-2-one5-HT₇0.79 nM

Protein-Ligand Interaction Analysis (e.g., SPR, ITC)

In silico molecular docking studies are frequently employed to predict the binding modes of these compounds within the active sites of their target proteins. For instance, docking studies of indole-2-one derivatives with BRD4 have revealed the importance of the hydrophobic pocket adjacent to the KAc region and the WPF shelf for potent inhibitory activity. nih.gov Similarly, molecular docking has been used to understand the binding interactions of oxindole derivatives with the vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov These computational approaches provide a structural basis for the observed biological activities and guide the rational design of more potent and selective inhibitors.

Cellular Mechanistic Studies

Following the initial in vitro screening, cellular mechanistic studies are conducted to understand how these compounds affect cellular processes and signaling pathways. These studies are critical for validating the biological targets identified in cell-free assays and for elucidating the downstream consequences of target engagement in a cellular context.

In Vitro Target Identification and Validation

In silico repositioning strategies have been utilized to identify potential biological targets for the oxindole scaffold. nih.gov By comparing the 2D and 3D similarities of oxindole derivatives with ligands from extensive databases, potential targets can be identified. For example, VEGFR-2 has been identified as a potential target for this class of compounds through such computational analyses. nih.govrsc.org

Subsequent experimental validation in cellular models is crucial. For instance, the antiproliferative effects of substituted 3-hydroxy-oxindoles have been assessed against various cancer cell lines, including colorectal carcinoma, ovarian cancer, and human metastatic melanoma. rsc.org The potency of these compounds is often compared to standard chemotherapeutic agents.

Investigations into Cellular Pathway Modulation

Once a target is validated, further studies are conducted to investigate the impact of the compound on the associated cellular signaling pathways. For example, potent BRD4 inhibitors from the indole-2-one class have been shown to arrest the cell cycle in the G1 phase in cancer cell lines. nih.gov This is often accompanied by a reduction in the expression of the oncoprotein c-Myc, a downstream target of BRD4. nih.gov

Furthermore, the ability of halogenated spiro-oxindoles to inhibit VEGFR2 and epidermal growth factor receptor (EGFR) has been linked to the inhibition of the MAPK and PI3K/AKT signaling pathways, which are frequently dysregulated in cancer and are crucial for cell survival and proliferation. nih.gov The investigation of these pathways often involves techniques such as Western blotting to measure the levels of key signaling proteins.

Effects on Cellular Processes (e.g., cell cycle, apoptosis, differentiation) in vitro

The oxindole core is a common feature in many compounds that exhibit potent effects on fundamental cellular processes, particularly cell cycle progression and apoptosis, which are critical in cancer research.

Derivatives of the 1,3-dihydro-2H-indol-2-one scaffold have been shown to induce cell cycle arrest at different phases. For instance, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, which contains the core indole (B1671886) structure, was found to arrest colorectal cancer (CRC) cells at the G2/M phase. nih.govnih.gov This arrest is often associated with the disruption of microtubule dynamics. nih.govnih.gov Similarly, other studies on different heterocyclic derivatives have demonstrated the ability to induce S-phase cell cycle arrest. semanticscholar.org

In addition to cell cycle arrest, the induction of apoptosis is a key mechanism for the anticancer activity of many oxindole derivatives. Studies have shown that these compounds can trigger programmed cell death in various cancer cell lines. semanticscholar.org The apoptotic process is often mediated through caspase-dependent pathways. The activation of caspases, which are key executioners of apoptosis, can be initiated by internal or external signals, leading to the systematic dismantling of the cell. mdpi.com

The table below summarizes the observed effects of some oxindole derivatives on cellular processes in different cancer cell lines.

Compound/Derivative ClassCell LineEffect on Cell CycleEffect on Apoptosis
Pyrrolyldihydropyrazino[1,2-a]indoletrione analogueColorectal Cancer (CRC) CellsG2/M Phase ArrestInduction of Apoptosis
5-hydoxy-1H-pyrrol-2-(5H)-one derivativesHCT116S-Phase ArrestInduction of Apoptosis

This table is representative of the types of effects observed for the broader class of indole-containing compounds and is intended to be illustrative.

Microarray and Proteomic Analyses for Gene and Protein Expression Profiling in vitro

To understand the molecular mechanisms underlying the biological effects of oxindole derivatives, high-throughput techniques like microarray and proteomic analyses are employed. These methods allow for a global view of the changes in gene and protein expression within a cell upon treatment with a compound.

Chemoproteomic analysis, for example, has been used to study the pharmacological effects of indole derivatives. Such studies can reveal the protein targets of a compound and how its binding affects various cellular pathways. For instance, a chemoproteomic study of an indole derivative with the lab code SV-1010 identified its effects on 820 proteins in the rat proteome, highlighting its influence on dopamine (B1211576) and serotonin receptors, which are crucial in pain regulation. rrpharmacology.ru This type of analysis provides a comprehensive understanding of the compound's mechanism of action beyond a single target.

Gene expression profiling can further elucidate the cellular response to a compound. For example, studies on 5-fluoro-2-oxindole have investigated its effects on the expression of key proteins involved in the cellular stress response, such as Nrf2, HO-1, and NQO1. researchgate.net These analyses can reveal the activation of specific signaling pathways, such as antioxidant responses, which can be relevant to the compound's therapeutic or adverse effects.

While specific microarray or proteomic data for 5-(2-Furyl)-1,3-dihydro-2H-indol-2-one is not available, the data from related compounds suggest that it would likely modulate the expression of genes and proteins involved in cell proliferation, apoptosis, and cellular stress responses.

Structure-Activity Relationship (SAR) Derivation for Biological Efficacy (Mechanistic Focus)

The biological activity of 1,3-dihydro-2H-indol-2-one derivatives is highly dependent on the nature and position of the substituents on the oxindole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

The substitution at the C5 position of the oxindole ring is particularly important for modulating biological activity. Various studies have explored the impact of different substituents at this position. For example, the introduction of a sulfonyl group at the C5 position has been shown to yield compounds with potent cytotoxic activity against various cancer cell lines. researchgate.net

The nature of the substituent at C5 can influence the compound's interaction with its biological target. For instance, in the context of kinase inhibition, the C5 substituent can affect the binding affinity to the ATP-binding pocket of the kinase. The presence of a heteroaryl group, such as a furan (B31954) ring, at the C5 position can introduce specific electronic and steric properties that may enhance binding to the target protein through hydrogen bonding or pi-stacking interactions. SAR studies on related compounds with 5-aryl or 5-heteroaryl substitutions have shown that these modifications can significantly impact their inhibitory potency against enzymes like cyclooxygenase (COX). nih.gov

Investigation of Pharmacological Relevance through In Vitro Models

The pharmacological relevance of 5-substituted oxindole derivatives has been investigated in a variety of in vitro models, which are essential for predicting their potential therapeutic applications.

A primary area of investigation for oxindole derivatives is their anticancer activity. Numerous studies have evaluated the cytotoxicity of these compounds against a panel of human cancer cell lines. For example, derivatives with a 1-(5-formyl-2-furanylmethyl) substituent have shown potent antitumor activities against the SPC-A1 lung adenocarcinoma cell line, with IC50 values below 5 µM. nih.gov Other derivatives have demonstrated significant activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com

Beyond general cytotoxicity, in vitro models are used to investigate specific mechanisms of action. For instance, many oxindole derivatives are designed as kinase inhibitors. Their efficacy is often tested in VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) kinase inhibitory assays, which are relevant for anti-angiogenic cancer therapy. mdpi.com

The table below presents a summary of the in vitro pharmacological activities of some representative 5-substituted oxindole derivatives.

Compound/Derivative ClassIn Vitro ModelTarget/EndpointObserved Activity (e.g., IC50)
Bis-indolin-2-one derivatives with 1-(5-formyl-furfuryl) groupSPC-A1 (lung adenocarcinoma) cell lineAntitumor Activity< 5 µM
New indolin-2-one scaffold derivativesMCF-7 (breast cancer) cell lineAnticancer Activity0.74–4.62 µM
New indolin-2-one scaffold derivativesHepG2 (liver cancer) cell lineAnticancer Activity1.13–8.81 µM
New indolin-2-one scaffold derivatives-VEGFR-2 Kinase Inhibition0.078–0.358 µM
5-sulfonyl-indolin-2-onesSGC-7901, A549, HCT116, ECA-109 cell linesAntitumor ActivityPotent Activity

This table provides examples of the pharmacological relevance of the broader class of 5-substituted oxindoles as investigated through various in vitro models.

Potential Applications of 5 2 Furyl 1,3 Dihydro 2h Indol 2 One Non Clinical

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

The oxindole (B195798) core is a well-established privileged scaffold in organic synthesis, frequently serving as a starting point for the construction of more complex molecular architectures, including a wide array of natural products and biologically active compounds. rsc.orgnih.gov The reactivity of the oxindole ring system, particularly at the C3 position and the nitrogen atom, allows for a variety of chemical transformations. acs.org

The presence of the furan (B31954) moiety at the 5-position of the oxindole ring in 5-(2-Furyl)-1,3-dihydro-2H-indol-2-one introduces additional reaction sites. The furan ring itself can participate in various reactions, such as electrophilic substitution, Diels-Alder reactions, and metal-catalyzed cross-coupling reactions, offering further avenues for molecular diversification.

This compound can, therefore, be envisioned as a versatile building block. For instance, the oxindole nitrogen can be alkylated or acylated, while the C3 position can be functionalized through aldol (B89426) condensations, Michael additions, or other carbon-carbon bond-forming reactions. rsc.org Simultaneously, the furan ring can be modified to introduce additional functional groups or to be integrated into larger polycyclic systems. This dual reactivity makes this compound a valuable intermediate for the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Reactive SiteReaction TypePotential Products
Oxindole N-HN-Alkylation, N-ArylationN-Substituted 5-(2-furyl)oxindoles
Oxindole C3-CH2Aldol Condensation, Knoevenagel Condensation3-Substituted-5-(2-furyl)oxindoles
Furan RingElectrophilic Substitution, Metal-catalyzed Cross-CouplingFunctionalized 5-(2-furyl)oxindoles
Furan RingDiels-Alder ReactionPolycyclic compounds

Application in Material Science

The conjugation of the electron-rich furan ring with the oxindole system suggests that this compound could possess interesting optoelectronic properties. Both indole (B1671886) and furan derivatives have been investigated for their use in organic electronic materials. nih.gov The extended π-system in this compound could lead to absorption and emission of light in the visible region of the electromagnetic spectrum, a key property for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The photophysical properties of such compounds are often tunable by introducing different substituents on either the oxindole or the furan ring. nih.govresearchgate.net

Furthermore, this compound could serve as a monomer for the synthesis of novel polymers. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. mdpi.comrsc.org The incorporation of the rigid and polar oxindole unit into a polymer backbone could impart desirable thermal and mechanical properties. Polymerization could potentially be achieved through reactions involving the furan ring or by functionalizing the oxindole core with polymerizable groups.

Table 2: Potential Material Science Applications and Relevant Properties

Application AreaKey PropertyRationale
Organic Electronics (OLEDs, OPVs)Optoelectronic Properties (Absorption/Emission)Extended π-conjugation from furan and indole moieties. nih.govrsc.org
Polymer ChemistryMonomer for Novel PolymersPresence of reactive furan and functionalizable oxindole core. mdpi.com

Role as a Chemical Probe for Biological Systems

Fluorescent small molecules are invaluable tools for visualizing and studying biological processes within living cells. rsc.org The indole scaffold is a common feature in the design of fluorescent probes due to its intrinsic fluorescence and biocompatibility. researchgate.net The emission properties of indole derivatives can be modulated by the introduction of various substituents. nih.gov

Given that furan-conjugated systems can exhibit favorable photophysical properties, it is plausible that this compound could serve as a scaffold for the development of novel fluorescent probes. nih.gov The compound's fluorescence could be sensitive to its local environment, such as polarity or the presence of specific ions or biomolecules, making it a candidate for a "turn-on" or ratiometric sensor.

Moreover, the oxindole structure is present in many biologically active molecules, which could provide a basis for designing probes with specific biological targets. rsc.org By attaching appropriate functional groups, this compound could be directed to specific cellular compartments or proteins, allowing for targeted bioimaging applications. nih.gov

Table 3: Potential as a Chemical Probe

FeatureRelevance to Chemical ProbesSupporting Evidence
Potential FluorescenceCore property for imaging applications.Indole and furan moieties are known fluorophores. researchgate.netnih.gov
Structural ModifiabilityAllows for tuning of photophysical properties and introduction of targeting moieties.Oxindole scaffold is readily functionalizable. acs.org
BiocompatibilityEssential for use in living systems.Indole is a common biological motif.

Exploration in Catalysis or Ligand Design for Metal Complexes

Heterocyclic compounds containing nitrogen and oxygen atoms are widely used as ligands in coordination chemistry and catalysis. The oxindole moiety in this compound possesses both a nitrogen and a carbonyl oxygen atom that could potentially coordinate to a metal center. The furan ring also contains an oxygen atom that could participate in metal binding.

The ability of this compound to act as a ligand opens up the possibility of its use in the design of novel metal complexes with catalytic activity. The electronic properties of the ligand, influenced by both the oxindole and furan rings, could modulate the reactivity of the coordinated metal center. Such complexes could find applications in various catalytic transformations, including cross-coupling reactions, oxidation, and reduction processes. researchgate.net The specific geometry and electronic environment provided by the 5-(2-furyl)oxindole ligand could lead to unique catalytic selectivities.

Table 4: Potential in Catalysis and Ligand Design

AspectPotential RoleRationale
Ligand DesignMultidentate ligand for metal coordination.Presence of N and O donor atoms in the oxindole and furan rings.
Homogeneous CatalysisComponent of a catalyst for organic transformations.Electronic properties of the ligand can influence the catalytic activity of the metal center. researchgate.net

Future Research Directions for 5 2 Furyl 1,3 Dihydro 2h Indol 2 One

Development of Novel and Efficient Synthetic Routes

The synthesis of oxindole (B195798) derivatives is a cornerstone of medicinal chemistry. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic pathways to produce 5-(2-Furyl)-1,3-dihydro-2H-indol-2-one and its analogs. While classical methods exist, modern synthetic strategies offer significant improvements.

Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form the product, offer high atom economy and efficiency. researchgate.net Developing an MCR for this specific compound could significantly streamline its production.

Catalytic Methods: Investigating novel catalysts, including transition metals or organocatalysts, could lead to higher yields, improved stereoselectivity where applicable, and milder reaction conditions.

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch processes.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Advantages Challenges
Classical Synthesis Well-established procedures Often multi-step, lower yields, harsh conditions
Multicomponent Reactions High efficiency, atom economy, reduced waste Requires significant optimization to discover ideal conditions
Advanced Catalysis High selectivity, milder conditions, potential for asymmetric synthesis Catalyst cost and sensitivity can be prohibitive

| Flow Chemistry | Enhanced safety, scalability, precise control | High initial equipment cost, potential for clogging |

Comprehensive Exploration of Structure-Function Relationships

A thorough investigation into the structure-activity relationships (SAR) of this compound is crucial for understanding how its chemical features influence its biological activity. This involves the systematic synthesis and biological evaluation of a library of related analogs.

Future SAR studies should focus on modifications at key positions:

The Oxindole Core: Substitutions at other positions on the benzene (B151609) ring (e.g., C4, C6, C7) or at the nitrogen atom (N1) could dramatically alter activity.

The Furan (B31954) Ring: Modifying the furan moiety, for instance, by introducing substituents or replacing it with other heterocycles (e.g., thiophene, pyrrole), would provide insight into the role of this group.

The Linkage: While the furan is directly attached at the 5-position, exploring different linkages or spacers between the two ring systems could be beneficial.

Table 2: Hypothetical SAR Exploration Framework

Modification Site Example Modification Potential Impact on Biological Activity
Oxindole N1 Alkylation, Acylation Alter lipophilicity, hydrogen bonding capacity
Oxindole C3 Spirocyclic substitution Introduce 3D complexity, alter target binding
Oxindole Benzene Ring Halogenation, Methoxy groups Modulate electronic properties and metabolic stability

| Furan Ring | Substitution with electron-donating/withdrawing groups | Fine-tune target interaction and electronics |

A study on 2-(indol-5-yl)thiazole derivatives demonstrated that hydrophobic and electron-withdrawing groups on the indole (B1671886) ring could significantly enhance inhibitory activity against certain enzymes, highlighting the importance of such systematic modifications. nih.gov

Advanced Mechanistic Investigations into Biological Activity

Once a significant biological activity is identified for this compound, intensive research must be directed at elucidating its mechanism of action (MoA). Understanding the MoA is fundamental for further rational drug design and development.

Key experimental approaches would include:

Target Identification: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins, enzymes, or receptors that the compound interacts with.

Biochemical and Cellular Assays: Conducting in-vitro assays to quantify the compound's effect on target function (e.g., enzyme inhibition kinetics, receptor binding assays) and cellular assays to observe its effect on biological pathways.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target, revealing the precise molecular interactions.

Design and Synthesis of Advanced Derivatives with Enhanced Specificity

Data from SAR and MoA studies will enable the rational design of advanced derivatives with improved potency, selectivity, and pharmacokinetic properties. The goal is to optimize the lead compound to maximize its therapeutic effect while minimizing potential off-target effects. Molecular hybridization, which combines different pharmacophores into a single molecule, is a promising strategy that has been successfully applied to other indole derivatives. rsc.orgresearchgate.net For example, combining the this compound scaffold with other known active moieties could lead to hybrid compounds with dual or enhanced biological profiles. researchgate.net

Integration with Emerging Technologies (e.g., AI-driven drug discovery, high-throughput screening)

AI-Driven Drug Discovery: Machine learning models can predict the biological activities, toxicity, and pharmacokinetic properties of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. osf.io AI can also analyze complex biological data from HTS to identify novel drug targets and uncover subtle SAR trends. medium.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands or millions of compounds to identify "hits" with a desired biological activity. osf.ionih.gov AI-driven iterative screening, where machine learning algorithms select the most promising compounds for each round of screening, can significantly increase the efficiency of this process, saving time and resources. nih.govgbo.com This approach can recover a high percentage of active compounds while screening only a fraction of the total library. nih.gov

Table 3: Application of Emerging Technologies in the Research Pipeline

Discovery Stage Technology Application
Design & Synthesis AI / Machine Learning Predict synthetic routes; design virtual libraries of derivatives.
Hit Identification High-Throughput Screening (HTS) Rapidly screen large compound libraries for biological activity.
Data Analysis AI / Machine Learning Analyze HTS data to identify hits and SAR trends. osf.io

| Lead Optimization | AI / Computational Chemistry | Predict ADME/Tox properties; guide the design of derivatives with improved profiles. |

By systematically pursuing these future research directions, the scientific community can fully explore the therapeutic potential of this compound, potentially leading to the development of novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Furyl)-1,3-dihydro-2H-indol-2-one, and how can intermediates be optimized for yield?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where the indol-2-one core reacts with a furyl aldehyde derivative under basic conditions (e.g., piperidine in ethanol). Intermediate purification often involves recrystallization or column chromatography using silica gel with ethyl acetate/hexane gradients. For example, analogous indol-2-one derivatives were synthesized with yields >60% using similar protocols . Optimization may include adjusting reaction temperature (70–90°C) and stoichiometric ratios of aldehyde to indol-2-one (1.2:1) to minimize side products.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 or CDCl3 confirm the furyl group's presence (e.g., aromatic protons at δ 6.3–7.5 ppm) and the indol-2-one lactam carbonyl (δ ~170 ppm).
  • X-ray Crystallography : Resolve geometric isomerism (E/Z configurations) and hydrogen-bonding networks, as demonstrated for structurally related indol-2-one derivatives .
  • HPLC-MS : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases and ESI-MS for molecular ion confirmation .

Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?

  • Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with oxadiazole or aryl substituents showed MIC values of 8–32 µg/mL, suggesting the furyl group’s role in enhancing membrane permeability . Parallel cytotoxicity screening (e.g., MTT assay on Vero cells) ensures selectivity (IC50 > 50 µM for non-toxic profiles) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the furyl group’s role in modulating kinase inhibition?

  • Methodological Answer :

  • Synthesize analogs with substituted furans (e.g., 5-nitro-2-furyl) or bioisosteres (thiophene) and compare VEGFR-2 inhibition via kinase assays. For example, ferrocene-substituted indol-2-ones achieved IC50 values of ~200 nM, indicating substituent electronics critically influence binding .
  • Molecular docking (using MOE or AutoDock) into kinase active sites (PDB: 3WZE) identifies key interactions (e.g., hydrogen bonds with hinge regions) .

Q. What strategies resolve contradictory data in solubility and bioavailability profiles?

  • Methodological Answer :

  • Prodrug Design : Introduce acetyloxymethyl ester groups at the lactam nitrogen to enhance lipophilicity, as seen in ziprasidone prodrugs .
  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., ziprasidone HCl solubility >10 mg/mL at pH 4.5) .
  • Co-solvent Systems : Use PEG-400/water (1:1) for in vivo formulations to maintain stability .

Q. How are structural isomers (E/Z) or tautomers addressed during synthesis and analysis?

  • Methodological Answer :

  • Chromatographic Separation : Preparative TLC or HPLC with chiral columns (e.g., Chiralpak IA) resolves geometric isomers, as demonstrated for ferrocene-indol-2-one derivatives .
  • Dynamic NMR : Monitor tautomerization (e.g., keto-enol shifts) in DMSO-d6 at variable temperatures (25–80°C) .

Q. What computational methods predict metabolic stability and CYP450 interactions?

  • Methodological Answer :

  • ADMET Prediction : Use QikProp (Schrödinger) to calculate logP (target <3), CYP3A4 inhibition (IC50 >10 µM), and plasma protein binding (<90%).
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for Phase I metabolism (e.g., furan ring oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.